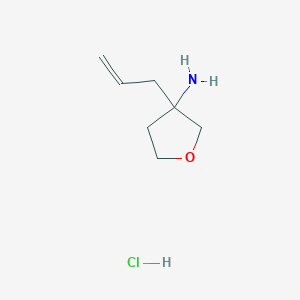

3-(Prop-2-en-1-yl)oxolan-3-amine hydrochloride

Description

Chemical Name: 3-(Prop-2-en-1-yl)oxolan-3-amine hydrochloride Molecular Formula: C₆H₁₂ClNO Molecular Weight: 149.62 g/mol CAS Number: 2913278-89-2 Structural Features:

- A five-membered oxolane (tetrahydrofuran) ring substituted at the 3-position with a propenyl (allyl) group and an amine hydrochloride moiety.

- The compound is a hydrochloride salt, enhancing its solubility in polar solvents .

This compound is of interest in medicinal chemistry and organic synthesis due to its hybrid structure combining a cyclic ether, reactive amine, and unsaturated propenyl group. It serves as a versatile intermediate for drug discovery and functional material development.

Properties

Molecular Formula |

C7H14ClNO |

|---|---|

Molecular Weight |

163.64 g/mol |

IUPAC Name |

3-prop-2-enyloxolan-3-amine;hydrochloride |

InChI |

InChI=1S/C7H13NO.ClH/c1-2-3-7(8)4-5-9-6-7;/h2H,1,3-6,8H2;1H |

InChI Key |

BFYQLOMIZUDMMP-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1(CCOC1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-(Prop-2-en-1-yl)oxolan-3-amine Hydrochloride

Overview

The synthesis of this compound generally involves the construction of the oxolane ring bearing the amino substituent and the allyl side chain, followed by conversion into the hydrochloride salt. The preparation demands precise control of reaction parameters such as temperature, pH, and stoichiometry to achieve high yield and purity.

Synthetic Routes

Allylation of Oxolane-3-amine Precursors

A common strategy is the selective allylation of oxolane-3-amine or its protected derivatives. This involves:

- Starting from oxolane-3-amine or a protected oxolane-3-amine intermediate.

- Introduction of the prop-2-en-1-yl (allyl) group at the nitrogen atom or at the carbon adjacent to the nitrogen via nucleophilic substitution or transition-metal catalyzed allylation.

- Deprotection (if applicable) to liberate the free amine.

- Conversion of the free amine into its hydrochloride salt by treatment with gaseous hydrogen chloride or hydrochloric acid in an appropriate solvent such as ether or ethanol.

This method requires careful monitoring of reaction conditions to avoid over-alkylation or polymerization of the allyl group.

Ring-Closure Strategies

Another approach involves the ring-closure of linear precursors containing both amino and allyl functionalities:

- Synthesis of a linear amino alcohol bearing an allyl substituent.

- Intramolecular cyclization under acidic or basic catalysis to form the oxolane ring.

- Subsequent isolation and purification of the amino-oxolane intermediate.

- Formation of the hydrochloride salt as the final step.

This approach benefits from the relative ease of preparing linear precursors but may require optimization to favor cyclization over polymerization or side reactions.

Reductive Amination and Subsequent Cyclization

- Starting from an oxolane-3-one or related ketone.

- Reductive amination with allylamine or allyl-containing amines under catalytic hydrogenation or using reducing agents such as sodium borohydride.

- Cyclization to form the substituted oxolane ring.

- Salt formation with hydrochloric acid.

This method allows for high stereochemical control and can be adapted for scale-up with appropriate catalysts.

Conversion to Hydrochloride Salt

The free base of 3-(Prop-2-en-1-yl)oxolan-3-amine is converted into the hydrochloride salt typically by:

- Bubbling gaseous hydrogen chloride through a solution of the free amine in anhydrous ether or ethanol.

- Alternatively, adding concentrated hydrochloric acid to the amine solution under controlled temperature.

- Precipitation of the hydrochloride salt, followed by filtration and drying.

This salt formation step improves the compound’s stability, handling, and solubility for further applications.

Analytical and Purification Techniques

- NMR Spectroscopy (1H and 13C NMR): Used to confirm the presence of the oxolane ring, allyl group, and amine functionalities.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Chromatography (HPLC, Column Chromatography): Employed for purification, especially to remove side products or unreacted starting materials.

- Elemental Analysis: To verify the composition and confirm hydrochloride salt formation.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages | References |

|---|---|---|---|---|

| Allylation of Oxolane-3-amine | Nucleophilic substitution or catalysis; salt formation | Straightforward; moderate control | Risk of over-alkylation; requires protection steps | |

| Ring-closure of linear precursors | Intramolecular cyclization; salt formation | Good for diverse substitutions | May require optimization; side reactions possible | |

| Reductive amination + cyclization | Reductive amination of ketone; cyclization; salt formation | High stereochemical control; scalable | Requires catalysts; multiple steps |

Research and Development Notes

- Reaction conditions such as temperature (often 0–80°C) and pH (neutral to mildly acidic) are critical to maximize yield and minimize side reactions.

- Protective groups may be used during synthesis to prevent unwanted reactions at the amine or allyl moieties but must be removed carefully to avoid contamination.

- Purification often involves recrystallization of the hydrochloride salt to achieve pharmaceutical-grade purity.

- Analytical validation is essential to ensure the structural integrity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-en-1-yl)oxolan-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amine derivatives.

Substitution: The amine group can participate in substitution reactions with other chemical groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted oxolane compounds.

Scientific Research Applications

3-(Prop-2-en-1-yl)oxolan-3-amine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-(Prop-2-en-1-yl)oxolan-3-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound may also participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Functional and Pharmacological Comparisons

- In contrast, the oxetane analog (4-membered ring) exhibits higher reactivity due to ring strain, making it suitable for kinetic studies . The propargyl derivative (C₇H₁₂ClNO) offers a triple bond for click chemistry, enabling rapid bioconjugation compared to the target compound’s double bond .

Biological Activity :

- Compounds like 3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride demonstrate antihypertensive effects via angiotensin II receptor binding, highlighting the role of heterocycles in drug design . The target compound’s amine and propenyl groups may similarly facilitate receptor interactions but require empirical validation.

- The (3S)-oxolan-3-amine hydrochloride ’s chiral amine is critical for enantioselective synthesis in pharmaceuticals, a feature absent in the racemic target compound .

Solubility and Stability :

- Hydrochloride salts generally improve aqueous solubility. The target compound ’s oxolane ring balances lipophilicity, whereas the oxadiazole-thiophene derivative ’s extended structure may reduce solubility but enhance membrane permeability .

Biological Activity

3-(Prop-2-en-1-yl)oxolan-3-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research, and comparisons with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound features an oxolane ring substituted with a prop-2-en-1-yl group and an amine functional group. This unique structure may confer specific biological properties that are currently under investigation.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator, influencing biochemical pathways related to cellular signaling and metabolism .

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect the activity of enzymes in the TGF-beta signaling pathway, which is crucial for cellular growth and differentiation .

Antifibrotic Properties

In studies focused on fibrosis, this compound has demonstrated potential antifibrotic activity. It appears to reduce the expression of fibrotic markers and may inhibit the progression of fibrotic diseases by targeting the TGF-beta signaling pathway .

Case Studies

Several case studies have highlighted the biological effects of this compound:

- Study on Fibrosis : In a controlled study, administration of the compound resulted in a significant reduction in collagen deposition in animal models of liver fibrosis, suggesting its potential therapeutic role in fibrotic diseases .

- Enzyme Activity Assessment : A screening assay was developed to evaluate the inhibitory effects of this compound on various enzymes. Results indicated a dose-dependent inhibition of key metabolic enzymes at concentrations above 50 µM, which aligns with its proposed mechanism of action .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Pyrrolidine | Simple cyclic amine | Moderate enzyme inhibition |

| Oxolane | Saturated cyclic ether | Limited biological activity |

| 2-(Oxolan-3-yl)pyrrolidine | Contains both oxolane and pyrrolidine rings | Enhanced enzyme modulation |

The presence of both oxolane and amine functionalities in this compound may enhance its biological activity compared to simpler analogs.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and reaction condition optimizations for 3-(Prop-2-en-1-yl)oxolan-3-amine hydrochloride?

- Methodological Answer : The synthesis involves oxetane derivatives and amine functional groups. A critical step is the use of lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) as a base to facilitate nucleophilic substitution. Temperature control (e.g., -78°C to room temperature) and solvent choice (anhydrous THF) are vital for minimizing side reactions. Yield optimization can be achieved by adjusting stoichiometry and reaction time .

Table 1. Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Base | LiHMDS in THF | Enhances efficiency |

| Temperature | -78°C to RT (gradual warming) | Reduces degradation |

| Solvent Purity | Anhydrous THF | Prevents hydrolysis |

Q. How does the hydrochloride salt form affect solubility and stability, and how is purity confirmed?

- The hydrochloride salt improves aqueous solubility, facilitating biological assays. Stability is enhanced under refrigerated (2–8°C), anhydrous conditions. Purity is validated via high-performance liquid chromatography (HPLC, ≥95% purity), nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight verification .

Q. Which spectroscopic techniques are recommended for structural characterization?

- Use ¹H/¹³C NMR to identify proton and carbon environments (e.g., oxolan ring protons at δ 3.5–4.0 ppm). Fourier-transform infrared spectroscopy (FT-IR) confirms amine N-H stretches (~3300 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹). X-ray crystallography resolves stereochemistry, while PubChem InChI data (e.g., InChI=1S/C6H11NO.ClH) aids digital referencing .

Advanced Research Questions

Q. How can contradictions in synthetic yields under varying conditions be resolved?

- Discrepancies arise from differences in reagent quality, moisture levels, or temperature gradients. Use design of experiments (DOE) to systematically test variables (e.g., base strength, solvent polarity). Compare results with literature protocols using alternative bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) .

Q. What strategies stabilize this compound in physiological buffers during bioassays?

- Degradation is mitigated by using phosphate-buffered saline (PBS, pH 7.4) with 0.1% bovine serum albumin (BSA) to prevent aggregation. Antioxidants (e.g., 1 mM TCEP) reduce oxidation of the propene group. Store working solutions at -20°C in aliquots to avoid freeze-thaw cycles .

Q. Which in vitro assays are suitable for evaluating its biological activity?

- Prioritize receptor-binding assays (e.g., GPCR targets due to amine functionality) and enzyme inhibition studies (e.g., kinases or proteases). Cytotoxicity can be assessed via MTT assays on cell lines. Structural analogs suggest potential modulation of cell signaling pathways, requiring transcriptomic or proteomic profiling .

Data Contradiction Analysis

- Example : Conflicting reports on synthetic yields may stem from unaccounted moisture in reactions. LiHMDS is moisture-sensitive; yields drop if THF is not rigorously dried. Validate solvent purity via Karl Fischer titration and replicate reactions under inert atmospheres .

Key Research Gaps

- Biological Target Identification : No direct evidence of target engagement exists. Use affinity chromatography or surface plasmon resonance (SPR) to identify binding partners.

- Long-Term Stability : Limited data on degradation products under accelerated storage conditions (40°C/75% RH). Conduct forced degradation studies with LC-MS monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.